N,9-dibenzylpurin-6-amine
Overview
Description
“N,9-Dibenzyl-9H-purin-6-amine” is a compound that has gained significance in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C19H17N5 .
Molecular Structure Analysis
The molecular structure of “n,9-Dibenzyl-9h-purin-6-amine” is complex. It has a molecular weight of 315.4 g/mol. The SMILES string representation isC(Nc1ncnc2[nH]cnc12)c3ccccc3
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: N-methoxy-9-methyl-9H-purin-6-amines, with various substituents, have been synthesized through N-methylation of known 6-chloropurines, followed by chlorine displacement. The process involves significant variations in amino/imino tautomer ratios, identified by NMR methods (Roggen & Gundersen, 2008).
- Chemical Reactivity: The reactivity of N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide results in a mixture of N-7- and N6-benzylated compounds. Compounds with strongly electronegative substituents at C-2 show minimal reactivity under similar conditions (Roggen & Gundersen, 2008).
Biological Activity and Applications
- Antimycobacterial and Antiprotozoal Activity: 2-Substituted agelasine analogs, including N-methoxy-9-methyl-9H-purin-6-amines, have shown potential in antimycobacterial and antiprotozoal activity. The introduction of a methyl group in the 2-position can be advantageous for such activities (Roggen et al., 2011).
- Antiviral and Antibacterial Activity: Various derivatives of 9-benzyladenine and 9-benzyl-6-dimethylaminopurine, synthesized for evaluation in anti-viral and anti-bacterial screens, have been studied for their efficacy in inhibiting protein synthesis (Kelley et al., 1988).
Chemical Interactions and Properties
- Tautomeric Ratios and Solvent Interaction: Significant diversity in amino/imino tautomeric ratios in 2-substituted N-methoxy-9-methyl-9H-purin-6-amines has been observed, with computational chemistry highlighting the role of hydrogen bonding between solvent and the compound in accurate predictions of these ratios (Roggen et al., 2011).
Properties
IUPAC Name |
N,9-dibenzylpurin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-20-18-17-19(22-13-21-18)24(14-23-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGVRNGPKGSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296516 | |
Record name | n,9-dibenzyl-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4059-09-0 | |
Record name | n,9-dibenzyl-9h-purin-6-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,9-dibenzyl-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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